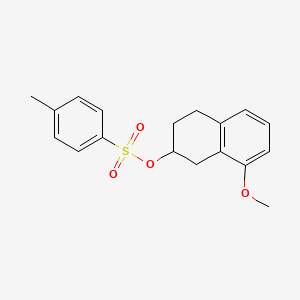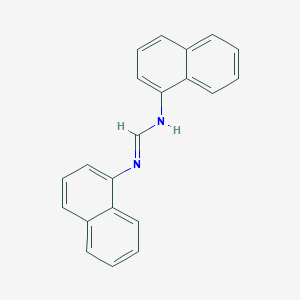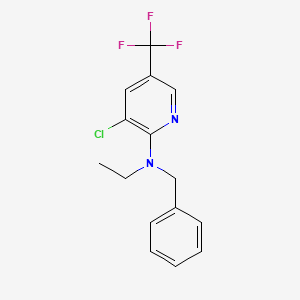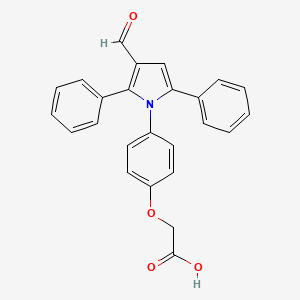
Di-tert-butyl 1-(4-chlorobenzyl)hydrazine-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di-tert-butyl 1-(4-chlorobenzyl)hydrazine-1,2-dicarboxylate is an organic compound with the molecular formula C₁₇H₂₅ClN₂O₄ and a molecular weight of 356.84 g/mol . This compound is primarily used in research and development within the fields of organic chemistry and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl 1-(4-chlorobenzyl)hydrazine-1,2-dicarboxylate typically involves the reaction of tert-butyl hydrazine with 4-chlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
化学反応の分析
Types of Reactions
Di-tert-butyl 1-(4-chlorobenzyl)hydrazine-1,2-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The hydrazine moiety can be oxidized or reduced under appropriate conditions.
Deprotection Reactions: The tert-butyl groups can be removed under acidic conditions to yield the corresponding hydrazine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Deprotection: Acidic conditions using hydrochloric acid or trifluoroacetic acid are used for deprotection reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields the corresponding azide derivative, while oxidation with hydrogen peroxide produces the corresponding oxidized product.
科学的研究の応用
Di-tert-butyl 1-(4-chlorobenzyl)hydrazine-1,2-dicarboxylate has several applications in scientific research:
Organic Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Biological Research: It is used in studies to understand the biological activity of hydrazine derivatives.
Industrial Applications: The compound is used in the development of new materials and as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of Di-tert-butyl 1-(4-chlorobenzyl)hydrazine-1,2-dicarboxylate involves its interaction with various molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and enzymes. This interaction can affect various biochemical pathways, including those involved in cell signaling and metabolism .
類似化合物との比較
Similar Compounds
Di-tert-butyl azodicarboxylate: This compound has a similar structure but lacks the 4-chlorobenzyl group.
Di-tert-butyl 1-(4-fluorobenzyl)hydrazine-1,2-dicarboxylate: This compound is similar but contains a fluorine atom instead of chlorine.
Di-tert-butyl 1-(trifluoromethyl)hydrazine-1,2-dicarboxylate: This compound contains a trifluoromethyl group and is used in various chemical reactions.
Uniqueness
Di-tert-butyl 1-(4-chlorobenzyl)hydrazine-1,2-dicarboxylate is unique due to the presence of the 4-chlorobenzyl group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for targeted chemical synthesis and research applications.
特性
分子式 |
C17H25ClN2O4 |
|---|---|
分子量 |
356.8 g/mol |
IUPAC名 |
tert-butyl N-[(4-chlorophenyl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate |
InChI |
InChI=1S/C17H25ClN2O4/c1-16(2,3)23-14(21)19-20(15(22)24-17(4,5)6)11-12-7-9-13(18)10-8-12/h7-10H,11H2,1-6H3,(H,19,21) |
InChIキー |
VZAONRWMMJUJNS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NN(CC1=CC=C(C=C1)Cl)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3aS,4aS,9aR)-3a-(azidomethyl)-1H,3H,3aH,4H,4aH,5H,6H,7H,8H,9aH-furo[3,4-b]quinoline](/img/structure/B11830818.png)



![3,6-Bis[6-(1,1-dimethylethyl)-2-pyridinyl]-pyridazine](/img/structure/B11830851.png)

![N-(2-hydroxyethyl)-7-methyl-2-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B11830860.png)

![(1R,6S)-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-6-carbaldehyde](/img/structure/B11830886.png)
![(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-Ethyl-7-hydroxy-17-((R)-4-hydroxybutan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B11830903.png)



![2-(4-Fluorophenyl)-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carboxylic acid](/img/structure/B11830915.png)
